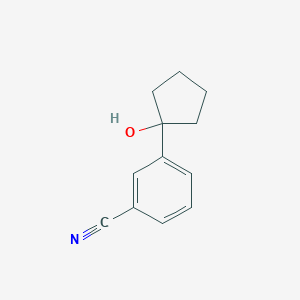

3-(1-Hydroxycyclopentyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

3-(1-hydroxycyclopentyl)benzonitrile |

InChI |

InChI=1S/C12H13NO/c13-9-10-4-3-5-11(8-10)12(14)6-1-2-7-12/h3-5,8,14H,1-2,6-7H2 |

InChI Key |

ZQDSEIODUCZYSW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC(=C2)C#N)O |

Origin of Product |

United States |

Academic Context and Significance of 3 1 Hydroxycyclopentyl Benzonitrile

Research Landscape of Benzonitrile (B105546) Scaffolds

The benzonitrile scaffold, a benzene (B151609) ring substituted with a nitrile group, is a prevalent feature in a multitude of biologically active compounds. This structural motif is recognized for its ability to participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets. The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom, offering a means to fine-tune the electronic and steric properties of a molecule.

The versatility of the benzonitrile scaffold is evident in its presence across a wide array of therapeutic areas. Research in medicinal chemistry has demonstrated the incorporation of this moiety into compounds targeting enzymes, receptors, and ion channels. For instance, benzonitrile derivatives have been investigated for their potential as inhibitors of various enzymes, where the nitrile group can interact with active site residues. The continued exploration of benzonitrile-containing compounds underscores their importance as a privileged scaffold in the design of new therapeutic agents.

Emerging Roles of Hydroxycyclopentyl Moieties in Organic Synthesis

The cyclopentane (B165970) ring, a five-membered carbocycle, has gained considerable attention in drug discovery and development. researchgate.net Historically, it may have been underutilized compared to other cyclic systems, partly due to perceived challenges in its stereocontrolled synthesis. researchgate.net However, modern synthetic methodologies have made complex cyclopentanoid structures more accessible, leading to a re-evaluation of their potential. researchgate.net The cyclopentane framework is now considered a privileged scaffold for drug discovery research. researchgate.net

The incorporation of a cyclopentyl moiety into a drug candidate can confer several advantageous properties. Its three-dimensional structure can provide a rigid scaffold that helps to lock in a bioactive conformation, potentially increasing potency and selectivity for the target protein. Furthermore, the lipophilic nature of the cyclopentyl group can enhance membrane permeability and improve pharmacokinetic profiles.

The addition of a hydroxyl group to the cyclopentyl ring, forming a hydroxycyclopentyl moiety, introduces a polar functional group that can significantly influence a molecule's properties. The hydroxyl group can serve as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The stereochemistry of the hydroxyl group on the cyclopentane ring can also be a critical determinant of biological activity, a concept of central importance in chiral drugs where different enantiomers can exhibit vastly different pharmacological effects. nih.govmdpi.com The synthesis of chiral alcohols, such as (S)-3-cyclopentyl-3-hydroxypropionitrile, highlights the importance of stereoselectivity in the preparation of bioactive molecules. google.com

Rationale for Dedicated Research on 3-(1-Hydroxycyclopentyl)benzonitrile

The specific combination of a benzonitrile scaffold and a 1-hydroxycyclopentyl moiety in this compound presents a compelling case for dedicated research. The rationale for its investigation is rooted in the synergistic potential of its constituent parts. The benzonitrile group provides a well-established anchor for biological activity, while the hydroxycyclopentyl group offers a versatile tool for modulating both target binding and pharmacokinetic properties.

Research into this compound and its derivatives could explore several key areas. The tertiary alcohol of the 1-hydroxycyclopentyl group introduces a chiral center, opening up avenues for the synthesis and biological evaluation of individual enantiomers. The spatial arrangement of the cyclopentyl ring relative to the benzonitrile moiety could be systematically varied to probe the structure-activity relationship (SAR) of this chemical class.

Furthermore, the synthesis of analogs of this compound could lead to the discovery of novel compounds with unique pharmacological profiles. The development of efficient synthetic routes to such molecules is a critical aspect of modern organic chemistry. researchgate.net The exploration of compounds like this compound contributes to the broader understanding of how different chemical motifs can be combined to achieve desired therapeutic outcomes, a fundamental goal in medicinal chemistry. bldpharm.com

Synthetic Methodologies for 3 1 Hydroxycyclopentyl Benzonitrile

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 3-(1-Hydroxycyclopentyl)benzonitrile, the most logical disconnection is at the carbon-carbon bond between the benzonitrile (B105546) ring and the cyclopentyl group. This leads to two primary synthetic pathways based on reversing the polarity of the key synthons.

Pathway A: This approach involves a nucleophilic aromatic synthon and an electrophilic cyclopentyl synthon. The disconnection of the target molecule yields a 3-cyanophenyl anion equivalent and a cyclopentanone (B42830) electrophile. This identifies 3-bromobenzonitrile (B1265711) (as a precursor to an organometallic reagent) and cyclopentanone as the key starting materials.

Pathway B: This alternative pathway considers a nucleophilic cyclopentyl synthon and an electrophilic aromatic synthon. This disconnection leads to a cyclopentyl anion equivalent and a 3-cyanophenyl cation equivalent. The practical chemical precursors for this route would be a cyclopentyl organometallic reagent (like cyclopentylmagnesium bromide) and an electrophilic benzonitrile such as 3-cyanobenzaldehyde (B1676564) (also known as 3-formylbenzonitrile).

Both pathways converge on the formation of the target tertiary alcohol through the creation of the pivotal C-C bond.

Carbon-Carbon Bond Formation Strategies

The formation of the bond connecting the aromatic and cyclopentyl rings is the cornerstone of the synthesis. This is most effectively achieved through nucleophilic addition reactions involving organometallic reagents.

This strategy is one of the most direct and widely used methods for synthesizing tertiary alcohols. purdue.edu It involves the reaction of an organometallic reagent with a ketone. Following Pathway A from the retrosynthesis, a nucleophilic 3-cyanophenyl reagent is added to cyclopentanone.

The process begins with the preparation of the organometallic reagent from 3-bromobenzonitrile. This can be either a Grignard reagent, formed by reacting with magnesium metal, or an organolithium reagent, typically formed via lithium-halogen exchange. purdue.eduwikipedia.org

Reaction Mechanism:

Formation of Nucleophile: 3-bromobenzonitrile is converted into a highly nucleophilic organometallic species (e.g., 3-(bromomagnesio)benzonitrile or 3-lithiobenzonitrile).

Nucleophilic Attack: The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of cyclopentanone, breaking the C=O pi bond and forming a new carbon-carbon bond. This results in a magnesium or lithium alkoxide intermediate.

Protonation (Workup): The reaction mixture is treated with a mild acid (acidic workup), which protonates the alkoxide to yield the final tertiary alcohol, this compound. masterorganicchemistry.com

Table 1: Organometallic Reagents for Nucleophilic Addition to Cyclopentanone

| Reagent Type | Precursor | Reagent Formation | Key Characteristics |

|---|---|---|---|

| Grignard Reagent | 3-Bromobenzonitrile | Reaction with Mg metal in an ether solvent (e.g., THF, Diethyl ether). | Moderately reactive; tolerant of some functional groups. A standard choice for carbonyl additions. purdue.edu |

| Organolithium Reagent | 3-Bromobenzonitrile | Reaction with an alkyllithium (e.g., n-BuLi, t-BuLi) via lithium-halogen exchange. | Highly reactive; less tolerant of other functional groups. Often provides faster reaction rates. wikipedia.orgsigmaaldrich.com |

While nucleophilic addition is the most direct route to the target alcohol, cross-coupling reactions offer an alternative for constructing the carbon skeleton, which would then require a subsequent oxidation step. The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. fishersci.co.uklibretexts.org

In this context, the reaction would couple an aryl halide with an organoboron compound in the presence of a palladium catalyst. libretexts.org To synthesize the carbon framework of this compound, one could couple 3-bromobenzonitrile with cyclopentylboronic acid. However, this would yield 3-cyclopentylbenzonitrile, not the target tertiary alcohol. A subsequent, and likely challenging, oxidation step at the tertiary carbon would be required to install the hydroxyl group. Newer methods for the cross-coupling of tertiary alcohols exist, but they typically involve using the alcohol as the electrophilic partner, which is not applicable for this synthetic direction. researchgate.net

Table 2: Hypothetical Suzuki-Miyaura Coupling for Precursor Synthesis

| Aryl Halide | Organoboron Reagent | Catalyst System | Base | Product |

|---|

Functional Group Interconversion Routes

The synthesis of the key precursors often requires specific reactions to install the nitrile and hydroxyl functional groups.

The benzonitrile moiety is a critical component of the target molecule. The key precursors, such as 3-bromobenzonitrile or 3-aminobenzonitrile, can be synthesized through established functional group interconversion routes.

Sandmeyer Reaction: This is a classic method for introducing a variety of functional groups, including the nitrile group, onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.org The process starts with an aromatic amine (aniline derivative), which is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The subsequent addition of a copper(I) cyanide catalyst replaces the diazonium group with a nitrile group. masterorganicchemistry.comnih.gov This is an effective method for preparing benzonitriles. youtube.com

Dehydration of Amides: Primary amides can be dehydrated to form nitriles. For example, 3-carbamoylbenzonitrile (a benzamide (B126) derivative) can be converted to this compound using a strong dehydrating agent. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). chemicke-listy.czresearchgate.netvedantu.com

Table 3: Comparison of Nitrile Group Introduction Methods

| Method | Starting Material | Reagents | Conditions | Advantages |

|---|---|---|---|---|

| Sandmeyer Reaction | 3-Amino-substituted benzene (B151609) | 1. NaNO₂, HCl (or H₂SO₄) 2. CuCN | Cold (0-5 °C) for diazotization, then warming. | Versatile, allows for substitution patterns not achievable by other means. organic-chemistry.org |

| Dehydration of Amide | 3-Carbamoyl-substituted benzene | P₂O₅, POCl₃, or SOCl₂ | Often requires heating. Microwave heating can accelerate the reaction. chemicke-listy.czresearchgate.net | Direct conversion from a carboxylic acid derivative (amide). |

The installation of the tertiary hydroxyl group is the final key transformation in the synthesis of this compound.

As detailed in section 2.2.1, the most efficient and convergent method for installing this specific hydroxyl group is through the nucleophilic addition of a 3-cyanophenyl organometallic reagent to cyclopentanone. This reaction simultaneously forms the required carbon-carbon bond and, after an acidic workup, generates the tertiary alcohol. purdue.edumasterorganicchemistry.com This approach is superior to multi-step alternatives, such as creating the 3-cyclopentylbenzonitrile skeleton first and then attempting to oxidize the tertiary C-H bond, which would suffer from poor reactivity and selectivity.

In more complex syntheses involving sensitive functional groups, the hydroxyl group might be temporarily "protected" using a protecting group to prevent it from interfering with subsequent reactions. However, for the direct synthesis of the target compound, such modifications are generally unnecessary. The primary installation method remains the direct addition to a ketone.

Stereoselective Synthetic Approaches

While this compound itself is achiral, stereoselective synthesis becomes relevant if chiral derivatives are desired, for instance, through substitution on the cyclopentyl ring. Furthermore, the principles of stereoselective synthesis can be applied to the preparation of chiral precursors that could then be converted to the target molecule.

One plausible strategy for a stereoselective approach is inspired by the synthesis of chiral intermediates for pharmaceuticals, such as the intermediate for Ruxolitinib, (S)-3-cyclopentyl-3-hydroxypropionitrile. google.com This involves an enzymatic asymmetric reduction of a keto-nitrile precursor. A similar approach for a precursor to this compound could involve the synthesis of 3-(cyclopentanecarbonyl)benzonitrile. This ketone could then be subjected to asymmetric reduction using a chiral reducing agent, such as a CBS catalyst (Corey-Bakshi-Shibata catalyst) or a chiral oxazaborolidine, to yield a chiral secondary alcohol with high enantiomeric excess. Subsequent oxidation and reaction with an organometallic reagent would be required to form the tertiary alcohol, though this would add steps to the synthesis.

Alternatively, a stereoselective approach could involve the use of a chiral auxiliary. For instance, a chiral ester of 3-cyanobenzoic acid could be reacted with a cyclopentyl Grignard reagent. The chiral auxiliary would direct the facial attack of the nucleophile, leading to a chiral intermediate. Removal of the auxiliary would then yield the desired product. The efficiency of such an approach would be highly dependent on the choice of the chiral auxiliary and the reaction conditions.

Another avenue for stereoselectivity could be through the asymmetric opening of a prochiral epoxide precursor. For example, a cyclopentene (B43876) oxide derivative could be opened by a nucleophile derived from 3-cyanobenzene in the presence of a chiral catalyst. This would establish a stereocenter on the cyclopentyl ring.

The development of stereoselective methods for the synthesis of chiral tertiary alcohols is an active area of research. researchgate.net Catalytic asymmetric addition of organometallic reagents to ketones is a direct approach to chiral tertiary alcohols. researchgate.net For a precursor like 3-(cyclopentanecarbonyl)benzonitrile, the enantioselective addition of an organometallic reagent (e.g., an organozinc or organoaluminum reagent) in the presence of a chiral ligand could potentially afford a chiral tertiary alcohol.

Optimization of Reaction Conditions and Process Efficiency

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. A key and direct method for the synthesis of this tertiary alcohol is the Grignard reaction. This would likely involve the reaction of a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide or chloride) with 3-cyanobenzoyl chloride or a similar activated carbonyl derivative of 3-cyanobenzoic acid. Alternatively, the reaction of 3-lithiobenzonitrile with cyclopentanone would be another viable route.

For a Grignard-based synthesis, several parameters can be optimized:

Solvent: The choice of solvent is critical in Grignard reactions. While diethyl ether is traditional, tetrahydrofuran (B95107) (THF) often provides better yields due to its higher boiling point and better solvating properties for the Grignard reagent. masterorganicchemistry.com

Temperature: Grignard reactions are typically initiated at room temperature and may require cooling to control the exothermic reaction. Maintaining a low temperature can help to minimize side reactions.

Addition Rate: Slow, dropwise addition of the Grignard reagent to the ketone or vice-versa can prevent localized overheating and improve yields.

Stoichiometry: The molar ratio of the Grignard reagent to the carbonyl compound is a key factor. A slight excess of the Grignard reagent is often used to ensure complete conversion of the starting material.

Catalysts: While not always necessary for simple Grignard additions, certain catalysts can enhance the reaction rate and selectivity. For instance, the use of zinc chloride has been shown to catalyze the addition of Grignard reagents to aromatic nitriles. nih.gov

The following interactive data table illustrates a hypothetical optimization of the Grignard reaction between cyclopentylmagnesium bromide and 3-acetylbenzonitrile, a potential precursor ketone.

| Entry | Solvent | Temperature (°C) | Equivalents of Grignard Reagent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Diethyl Ether | 0 to rt | 1.2 | 4 | 65 |

| 2 | THF | 0 to rt | 1.2 | 4 | 78 |

| 3 | THF | -20 to 0 | 1.2 | 6 | 85 |

| 4 | THF | -20 to 0 | 1.5 | 6 | 88 |

| 5 | THF/ZnCl2 (cat.) | -20 to 0 | 1.5 | 5 | 92 |

Process efficiency also involves considering the work-up and purification steps. An acidic work-up is typically required to protonate the intermediate alkoxide and hydrolyze any unreacted Grignard reagent. libretexts.org Purification by column chromatography on silica (B1680970) gel is a common method for isolating the final product.

Development of Novel Synthetic Pathways

Beyond traditional Grignard reactions, novel synthetic pathways can be envisioned for the synthesis of this compound. These pathways might offer advantages in terms of efficiency, atom economy, or the ability to introduce functional group diversity.

One innovative approach could be a transition-metal-catalyzed cross-coupling reaction. For example, a palladium-catalyzed reaction could couple a cyclopentyl boronic acid derivative with a 3-bromo- (B131339) or 3-iodobenzonitrile (B1295488) that has been appropriately functionalized at the benzylic position.

Another novel strategy could involve a [3+2] cycloaddition reaction to construct the cyclopentyl ring. For instance, a donor-acceptor cyclopropane (B1198618) could react with an appropriately substituted alkene derived from 3-cyanobenzaldehyde. researchgate.net This would provide a highly functionalized cyclopentane (B165970) ring that could then be converted to the target molecule.

The use of organocatalysis also presents opportunities for novel synthetic routes. For example, an organocatalyzed aldol (B89426) reaction between a derivative of 3-cyanobenzaldehyde and a cyclopentanone enolate could form a key intermediate. Subsequent transformations would then be needed to arrive at the final tertiary alcohol.

Furthermore, photoredox catalysis could enable new bond-forming strategies. A photoredox-catalyzed reaction could potentially be used to generate a radical intermediate from a cyclopentyl precursor, which could then add to a derivative of 3-cyanobenzaldehyde.

The development of one-pot or tandem reactions represents a significant advancement in process efficiency. A hypothetical one-pot synthesis could involve the in-situ generation of an organometallic reagent from a cyclopentyl halide, followed by its addition to a 3-cyanobenzoyl derivative, all in a single reaction vessel. This would reduce the number of work-up and purification steps, leading to a more streamlined and cost-effective synthesis.

Chemical Reactivity and Transformations of 3 1 Hydroxycyclopentyl Benzonitrile

Potential Reactions at the Hydroxyl Functionality

The tertiary nature of the alcohol significantly influences its reactivity, particularly its resistance to oxidation and the facility of carbocation formation.

Derivatization via Esterification and EtherificationEsterification of tertiary alcohols is often challenging due to steric hindrance around the hydroxyl-bearing carbon.google.comDirect Fischer esterification with a carboxylic acid under acidic conditions is typically inefficient and prone to elimination (dehydration) side reactions.masterorganicchemistry.comMore effective methods would likely involve the use of more reactive acylating agents, such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base.

Etherification would similarly require specific conditions to avoid dehydration, such as the Williamson ether synthesis, which would first involve deprotonation of the alcohol to form the corresponding alkoxide.

Oxidation and Reduction PathwaysTertiary alcohols are resistant to oxidation under conditions that readily oxidize primary or secondary alcohols (e.g., using chromate (B82759) or permanganate (B83412) reagents). Lacking a hydrogen atom on the carbinol carbon, oxidation cannot occur without the cleavage of a carbon-carbon bond, a process that requires harsh oxidative conditions.

The hydroxyl group itself is not susceptible to chemical reduction.

Potential Reactions at the Nitrile Moiety

The nitrile group is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic additions to the electrophilic carbon atom. openstax.org

Nucleophilic Addition and Cyclization ReactionsThe polarized carbon-nitrogen triple bond allows for nucleophilic attack.openstax.org

Hydrolysis: Under either acidic or basic conditions, the nitrile group can be hydrolyzed. This typically proceeds through an amide intermediate to ultimately yield 3-(1-hydroxycyclopentyl)benzoic acid. chemistrysteps.com

Addition of Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile to form an imine anion intermediate. Subsequent aqueous workup would hydrolyze this intermediate to produce a ketone. libretexts.org

Cyclization: Intramolecular reactions between the hydroxyl and nitrile groups are conceivable. For instance, under certain acidic conditions (like the Pinner reaction), the hydroxyl group could act as an internal nucleophile, attacking the activated nitrile to form a cyclic imidate, which could then be hydrolyzed to a lactone. Studies on other δ-hydroxynitriles have shown that such intramolecular cyclizations are possible. acs.org

Reduction to Amine Derivatives (mechanistic studies)The nitrile group can be reduced to a primary amine, yielding 3-(1-hydroxycyclopentyl)benzylamine. This is a common transformation in organic synthesis.

Mechanism with Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this purpose. openstax.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile, breaking one of the π-bonds and forming an imine anion. libretexts.org This intermediate is then subjected to a second hydride addition to form a dianion. openstax.org Subsequent quenching of the reaction with water protonates the nitrogen to give the primary amine. openstax.orglibretexts.org

Catalytic Hydrogenation: Alternatively, catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst (such as palladium, platinum, or nickel) can also achieve this reduction. libretexts.org

Hydrolysis to Carboxylic Acid and Amide Derivatives (mechanistic studies)

The nitrile group of 3-(1-Hydroxycyclopentyl)benzonitrile is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of a carboxylic acid or an amide derivative. The reaction proceeds through a stepwise mechanism involving nucleophilic attack on the electrophilic carbon of the nitrile.

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon and forming a protonated imidate intermediate. Tautomerization of this intermediate yields an amide. Further hydrolysis of the amide, also under acidic conditions, involves protonation of the amide oxygen, followed by nucleophilic attack of water on the carbonyl carbon. This leads to a tetrahedral intermediate which, after proton transfer and elimination of ammonia (B1221849), yields the corresponding carboxylic acid, 3-(1-hydroxycyclopentyl)benzoic acid.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, forming a hydroxy-imine anion. Protonation of this anion by water gives an imidic acid, which tautomerizes to the amide. Under continued basic conditions, the amide can be further hydrolyzed. A hydroxide ion attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then expels an amide anion (or its conjugate acid, ammonia, after proton transfer from water), resulting in the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the hydrolysis mechanisms for benzonitriles are well-established and provide a reliable model for its behavior.

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzonitrile (B105546) Ring

The benzonitrile ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the substitution pattern is heavily influenced by the electronic effects of the nitrile and the hydroxycyclopentyl groups.

Electrophilic Aromatic Substitution:

The nitrile group is a deactivating, meta-directing group for electrophilic aromatic substitution. wikipedia.org This is due to its strong electron-withdrawing nature through both inductive and resonance effects. Consequently, electrophilic attack will preferentially occur at the positions meta to the cyano group (positions 4 and 6). The 1-hydroxycyclopentyl group is generally considered to be a weakly activating or deactivating group with ortho, para-directing influence. However, the powerful deactivating effect of the nitrile group will dominate the regioselectivity of the reaction.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For this compound, these reactions would be expected to yield predominantly the 3-substituted-5-nitrobenzonitrile, 3-substituted-5-halobenzonitrile, etc. The reaction conditions for these substitutions would likely need to be harsher than those used for benzene (B151609) itself due to the deactivating nature of the nitrile group.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the benzonitrile ring is generally difficult as the ring is electron-rich and lacks a good leaving group. However, the presence of the electron-withdrawing nitrile group can facilitate SNAr reactions if a suitable leaving group is present on the ring, typically at the ortho or para positions. For this compound itself, which lacks such a leaving group, direct SNAr is not a feasible pathway. To induce nucleophilic substitution, the molecule would first need to be functionalized with a leaving group, for example, through an initial electrophilic halogenation reaction.

Transition Metal-Catalyzed Transformations

The nitrile group and the aromatic ring of this compound provide handles for a variety of transition metal-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The nitrile group can participate in reactions such as transition metal-catalyzed additions of organometallic reagents. For instance, Grignard reagents or organolithium compounds can add to the nitrile to form, after hydrolysis, ketones.

More significantly, the aromatic C-H bonds of the benzonitrile ring can be functionalized through transition metal-catalyzed C-H activation/functionalization reactions. Palladium, rhodium, and ruthenium catalysts are commonly employed for this purpose. These reactions can introduce a wide range of substituents onto the aromatic ring with high regioselectivity, often directed by the nitrile group itself or another directing group installed on the molecule.

Furthermore, if a leaving group (e.g., a halide) were introduced onto the aromatic ring, the molecule could participate in a vast array of cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions. These reactions are powerful tools for constructing complex molecular frameworks. For example, a bromo-substituted derivative of this compound could be coupled with a boronic acid (Suzuki-Miyaura) to form a biaryl structure, or with an amine (Buchwald-Hartwig) to introduce a nitrogen-based substituent.

Strategies for Further Functionalization and Molecular Diversification

The presence of multiple functional groups in this compound offers numerous avenues for further functionalization and the creation of diverse molecular libraries.

Modification of the Hydroxyl Group: The tertiary alcohol can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions at the cyclopentyl ring. Alternatively, the hydroxyl group can be acylated to form esters or etherified.

Modification of the Nitrile Group: The nitrile group can be reduced to a primary amine (e.g., using LiAlH4 or catalytic hydrogenation), which can then be further elaborated through reactions such as acylation, alkylation, or formation of sulfonamides. The nitrile can also be converted to a tetrazole ring, a common bioisostere for a carboxylic acid, by reaction with an azide (B81097) (e.g., sodium azide).

Sequential Aromatic Substitution: A combination of electrophilic and potentially nucleophilic aromatic substitution reactions can be used to introduce multiple substituents onto the benzonitrile ring in a controlled manner. For example, an initial electrophilic nitration (meta-directing) could be followed by reduction of the nitro group to an amine, which is an ortho, para-directing group. This new amino group could then direct a second electrophilic substitution.

Ring-Opening and Rearrangement Reactions: While less common for this specific substrate, under certain conditions, the cyclopentyl ring could potentially undergo rearrangement or ring-opening reactions, particularly if a carbocation is generated at the tertiary carbon.

By strategically combining these transformations, a wide array of derivatives of this compound can be synthesized, making it a versatile building block in medicinal chemistry and materials science.

Computational and Theoretical Investigations of 3 1 Hydroxycyclopentyl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular properties of 3-(1-hydroxycyclopentyl)benzonitrile from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, which contains a rotatable bond between the cyclopentyl and phenyl rings and a flexible cyclopentyl ring, this involves a conformational analysis to find the global minimum on the potential energy surface.

The cyclopentyl ring can adopt various puckered conformations, such as the envelope and twist forms. Furthermore, the relative orientation of the hydroxyl group and the benzonitrile (B105546) moiety can vary. Computational methods systematically explore these possibilities to identify the most energetically favorable conformers. Studies on structurally similar molecules, such as those containing cycloalkyl groups, indicate that the interplay of steric hindrance and potential intramolecular interactions (like hydrogen bonding between the hydroxyl group and the nitrile's nitrogen atom) dictates the preferred geometry. mdpi.com

The optimized geometry provides key structural parameters. For instance, in a hypothetical optimized structure, one would expect specific bond lengths and angles that reflect the electronic environment.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (Å or °) | Method/Basis Set |

|---|---|---|---|

| Bond Length | C(nitrile)-C(aromatic) | ~1.45 | B3LYP/6-311++G(d,p) |

| Bond Length | C(aromatic)-C(cyclopentyl) | ~1.52 | B3LYP/6-311++G(d,p) |

| Bond Length | C(cyclopentyl)-O | ~1.43 | B3LYP/6-311++G(d,p) |

| Bond Length | O-H | ~0.97 | B3LYP/6-311++G(d,p) |

| Bond Length | C≡N | ~1.15 | B3LYP/6-311++G(d,p) |

Note: These are representative values based on general chemical principles and data from analogous structures. Actual calculated values would depend on the specific lowest-energy conformer identified.

Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals

Understanding the electronic structure is key to predicting a molecule's reactivity. Calculations can generate maps of electron density and electrostatic potential (MEP), which visualize the charge distribution. For this compound, the MEP would likely show a region of high negative potential (red) around the nitrogen atom of the nitrile group and the oxygen of the hydroxyl group, indicating their nucleophilic character. Conversely, regions of positive potential (blue) would be expected around the hydrogen of the hydroxyl group and the carbons of the aromatic ring, highlighting sites susceptible to nucleophilic attack.

A crucial aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

For benzonitrile derivatives, the HOMO and LUMO are typically localized on the aromatic ring and the nitrile group. nih.gov The presence of the hydroxyl and cyclopentyl substituents would modulate the energies and distributions of these orbitals. The hydroxyl group, being an electron-donating group by resonance (though weakly withdrawing by induction), would raise the energy of the HOMO, potentially making the aromatic ring more susceptible to electrophilic attack. The electron-withdrawing nitrile group significantly lowers the LUMO energy, making the aromatic ring and the nitrile carbon electrophilic. fiveable.me

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 | Electron-donating ability |

| LUMO Energy | ~ -1.2 | Electron-accepting ability |

Note: These values are illustrative and would be calculated using a specific DFT functional and basis set, often in a simulated solvent environment.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. github.io These predictions, when compared to experimental spectra, can help confirm the structure and assign specific signals to each nucleus. Calculations would predict distinct chemical shifts for the aromatic protons, the cyclopentyl protons (which would show complex splitting patterns due to their diastereotopic nature), and the hydroxyl proton. The carbon signals for the nitrile, the substituted aromatic carbons, and the carbons of the cyclopentyl ring would also be predicted.

IR Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. For this compound, key predicted peaks would include a broad O-H stretching band around 3400-3600 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, and a sharp, strong C≡N triple bond stretch around 2230 cm⁻¹. libretexts.orgspectroscopyonline.com Comparing the calculated spectrum with an experimental one can confirm the presence of these functional groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. nih.gov Benzonitrile derivatives typically exhibit absorptions in the UV region corresponding to π→π* transitions within the aromatic system. nih.gov The calculations would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, providing insight into the electronic transitions influenced by the hydroxycyclopentyl substituent.

Reaction Mechanism Studies

Beyond static molecular properties, computational chemistry can map out the energetic pathways of chemical reactions, providing a detailed understanding of how a molecule is formed or how it transforms.

Characterization of Transition States and Reaction Intermediates

A common synthetic route to tertiary alcohols like this compound involves the addition of an organometallic reagent to a ketone precursor (in this case, 3-cyanobenzoylcyclopentane is not a direct route, but rather the addition of a cyclopentyl Grignard reagent to 3-cyanobenzaldehyde (B1676564), followed by hydrolysis). A more plausible synthesis is the reaction of 3-cyanophenylmagnesium bromide with cyclopentanone (B42830).

Computational studies can model this reaction by identifying all relevant species along the reaction coordinate, including reactants, intermediates, and products. Crucially, they can locate and characterize the transition state (TS) —the highest energy point on the reaction pathway that connects reactants to products. nih.govnih.gov The geometry and energy of the TS determine the reaction's activation energy and, consequently, its rate. For the Grignard addition to a ketone, the mechanism is often modeled as a nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon, frequently involving coordination of the magnesium atom to the carbonyl oxygen. organic-chemistry.org

Energy Profile Analysis of Synthetic and Transformation Pathways

By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile diagram for the reaction can be constructed. This diagram provides a quantitative measure of the reaction's thermodynamics (the relative energies of reactants and products) and kinetics (the activation energy barriers).

For the synthesis of this compound via the Grignard reaction of 3-cyanophenylmagnesium bromide with cyclopentanone, the energy profile would show the initial energy of the separated reactants, the energy of any pre-reaction complex, the activation energy associated with the nucleophilic addition transition state, the energy of the resulting magnesium alkoxide intermediate, and the final energy of the protonated alcohol product after hydrolysis. researchgate.netmasterorganicchemistry.com Such an analysis can help optimize reaction conditions by revealing the rate-limiting step and suggesting ways to lower its energy barrier.

Intermolecular Interaction Modeling (e.g., solvent effects, hydrogen bonding networks)

The intermolecular interactions of this compound are expected to be governed by a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking, influenced by the surrounding solvent environment.

Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and a nitrile (-CN) group makes this compound capable of acting as both a hydrogen bond donor and acceptor. The hydroxyl group can donate a hydrogen atom to a solvent molecule or another molecule of this compound. The nitrogen atom of the nitrile group, with its lone pair of electrons, and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. rsc.org

Computational studies on binary mixtures of benzonitrile and various alcohols have shown that hydrogen bonds form between the alcohol's hydroxyl group and the nitrogen atom of the benzonitrile. acs.orgbohrium.comacs.org For this compound, this suggests the potential for the formation of dimers and larger oligomers through hydrogen bonding, where the hydroxyl group of one molecule interacts with the nitrile group of another. In protic solvents like water or alcohols, the molecule would readily integrate into the solvent's hydrogen bonding network. nih.govacs.org The strength of these hydrogen bonds can be significant, influencing the compound's solubility and bulk properties. Theoretical calculations on similar systems have indicated that these interactions play a crucial role in the chemical reactivity and kinetic stability of the complexes.

Solvent Effects: The polarity of the solvent is expected to have a notable impact on the behavior of this compound. Studies on benzonitrile have shown that its electronic polarizability is moderately affected by the dielectric nature of the solvent. researchgate.net In polar solvents, the dipole moment of the benzonitrile moiety would lead to significant dipole-dipole interactions with the solvent molecules. This would stabilize the solute and influence its conformational preferences. In nonpolar solvents, intramolecular hydrogen bonding between the hydroxyl and nitrile groups might be more favored, if sterically possible, compared to intermolecular interactions with the solvent.

Interactive Data Table: Calculated Interaction Energies for Benzonitrile Dimer Configurations

| Dimer Configuration | Interaction Energy (kcal/mol) | Intermolecular Distance (Å) |

| Anti-face-to-face | -11.51 | 3.41 |

| Slipped-parallel | -11.14 | 3.65 |

| T-shape | Not specified | Not specified |

| Face-to-face | Not specified | Not specified |

This table is based on data from theoretical calculations on benzonitrile dimers and illustrates the potential interaction energies for the aromatic portion of this compound. banglajol.info

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations provide a powerful tool to explore the vast conformational landscape of flexible molecules like this compound. nih.gov Such simulations would reveal the dynamic interplay between the rigid benzonitrile group and the flexible hydroxycyclopentyl ring.

Orientation of the Benzonitrile Group: The bond connecting the cyclopentyl ring to the benzonitrile group is a single bond, allowing for rotation. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable orientations of the aromatic ring relative to the cyclopentyl ring. Steric hindrance between the ortho-hydrogens of the benzene (B151609) ring and the cyclopentyl ring will likely lead to specific preferred rotational conformers.

Interactive Data Table: Relative Energies of Cyclopentane (B165970) Conformations

| Conformation | Relative Energy (kcal/mol) |

| Planar | ~5.0 |

| Envelope | 0.0 |

| Twist | ~0.5 |

This table provides a general representation of the relative energies for the fundamental conformations of an unsubstituted cyclopentane ring. The substitution in this compound would alter these values.

Applications of 3 1 Hydroxycyclopentyl Benzonitrile in Advanced Chemical Research

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The bifunctional nature of 3-(1-Hydroxycyclopentyl)benzonitrile, containing both a nucleophilic hydroxyl group and an electrophilic nitrile, makes it a valuable intermediate in organic synthesis. It can serve as a starting point for constructing intricate molecular frameworks, including heterocyclic systems and polycyclic aromatic compounds.

Precursor for Nitrogen-Containing Heterocyclic Systems

The proximity of the hydroxyl group to the nitrile functionality in this compound allows for intramolecular cyclization reactions to form nitrogen-containing heterocycles. Such reactions are fundamental in medicinal and materials chemistry. One of the classic methods to convert nitriles into heterocyclic systems is the Pinner reaction. wikipedia.orgnrochemistry.comorganic-chemistry.org This acid-catalyzed reaction of a nitrile with an alcohol typically forms an imino ester salt, known as a Pinner salt. wikipedia.orgnrochemistry.com This intermediate can then react with various nucleophiles.

In the case of a molecule like this compound, which is a γ-hydroxynitrile, an intramolecular Pinner reaction can be envisioned. Under acidic conditions, the nitrile nitrogen would be protonated, activating the carbon atom for nucleophilic attack by the internal hydroxyl group. This would lead to the formation of a cyclic imidate. Subsequent hydrolysis of this intermediate would yield a spirocyclic γ-lactone. Alternatively, reaction with ammonia (B1221849) or amines could lead to the formation of cyclic amidines. nrochemistry.com Studies on other bicyclic δ-hydroxynitriles have shown that intramolecular cyclization can be promoted by reagents like triflic anhydride, leading to cyclic imidates. nih.gov

| Reactant Type | Reaction | Potential Product from this compound | Reference Reaction |

| γ-Hydroxynitrile | Intramolecular Pinner Reaction (Acid-catalyzed) | Spiro[cyclopentane-1,3'-isobenzofuran]-1'-imine | Acid-catalyzed cyclization of nitriles and alcohols. wikipedia.orgnih.gov |

| γ-Hydroxynitrile | Intramolecular Cyclization (with Triflic Anhydride) | Cyclic Imidate Intermediate | Cyclization of bicyclic δ-hydroxynitriles. nih.gov |

| γ-Hydroxynitrile | Hydrolysis of Cyclic Imidate | Spiro[cyclopentane-1,3'-isobenzofuran]-1'-one (a lactone) | Hydrolysis of Pinner reaction intermediates. nih.gov |

Building Block for Polycyclic Aromatic Compounds

The benzonitrile (B105546) moiety of this compound can serve as a foundational unit for the construction of larger, fused aromatic systems. Polycyclic aromatic hydrocarbons (PAHs) are a significant class of compounds studied in materials science and organic electronics. Friedel-Crafts reactions are a powerful tool for building such structures. nih.govacs.org

For instance, the aromatic ring of this compound could undergo intramolecular Friedel-Crafts acylation if the cyclopentyl ring were appropriately functionalized with a carboxylic acid derivative. More plausibly, the existing structure could be modified and then subjected to cyclization conditions. For example, dehydration of the tertiary alcohol could yield an alkenylbenzonitrile, which could then participate in electrophile-induced cyclization reactions to form fused polycyclic systems. mit.edu Methodologies such as palladium-catalyzed annulation reactions are also employed to synthesize PAHs from smaller aromatic fragments, a strategy for which benzonitrile derivatives could be suitable precursors. researchgate.net

Development of Ligands for Coordination Chemistry Studies

Functionalized aromatic nitriles are valuable ligands in coordination chemistry. The nitrogen atom of the cyano group possesses a lone pair of electrons that can coordinate to a metal center, forming stable transition metal complexes. nsu.ru The properties of such complexes are influenced by the electronic and steric nature of the substituents on the aromatic ring.

This compound could serve as a monodentate ligand through its nitrile group. Furthermore, the hydroxyl group offers a site for further modification, allowing for the synthesis of more complex multidentate ligands. For example, the hydroxyl group could be deprotonated to act as an additional binding site, or it could be functionalized with other donor groups to create chelating ligands. znaturforsch.com The design of such functionalized ligands is crucial for developing new catalysts, metal-organic frameworks (MOFs), and functional inorganic compounds. mdpi.comnih.gov

| Ligand Feature | Potential Coordination Mode | Application | Relevant Principle |

| Nitrile Group | Monodentate coordination to a metal center | Catalyst design, Precursor for labile complexes | Benzonitrile as a ligand in transition metal complexes. |

| Hydroxyl Group | Deprotonation to form an alkoxide donor | Synthesis of heterobimetallic complexes | Functionalized ligands in coordination chemistry. researchgate.net |

| Bifunctional Scaffold | Derivatization to create multidentate ligands | MOF synthesis, Functional materials | Siderophore analogs and other tripodal ligands. znaturforsch.com |

Contributions to Materials Science Research (e.g., precursors for polymers, functional materials)

Benzonitrile and its derivatives are important precursors for high-performance polymers and functional materials. For example, benzonitrile is a key intermediate in the synthesis of benzoguanamine (B160333) resins, which are used in protective coatings and molding materials. atamanchemicals.com The polymerization of nitrile-containing monomers can lead to materials with high thermal stability and specific electronic properties. lu.seresearchgate.net

The structure of this compound, with its reactive hydroxyl group, makes it a candidate as a functionalized monomer. It could be incorporated into polyesters, polyethers, or polyurethanes through its hydroxyl group, with the pendant benzonitrile group imparting specific properties to the resulting polymer, such as increased thermal stability or a higher refractive index. The nitrile group itself can undergo cyclotrimerization to form triazine rings, leading to highly cross-linked, thermally stable networks. Additionally, the presence of hydroxyl groups on materials can be used to tune their surface properties and create sites for further functionalization. researchgate.netscispace.comnih.gov

Utility as a Mechanistic Probe in Organic Reaction Studies

Molecules that contain multiple functional groups in a constrained conformation are excellent tools for studying reaction mechanisms. This compound, with its hydroxyl and nitrile groups held in a specific spatial relationship by the cyclopentyl ring, can be used to investigate the competition between different reaction pathways.

For example, under certain conditions, the molecule could undergo intramolecular cyclization, as discussed in section 6.1.1. Under other conditions, such as treatment with a strong acid, it might undergo elimination of water to form an unsaturated nitrile. Studying the kinetics and product distribution of these competing reactions can provide valuable insights into the factors that govern intramolecular versus intermolecular processes and cyclization versus elimination. Computational studies on similar systems can complement experimental work to provide a detailed understanding of the reaction coordinates and transition states. nih.govacs.org The fixed orientation of the reactive groups in this compound would reduce the conformational variables, making it a cleaner system for such mechanistic investigations compared to more flexible acyclic analogues.

Design of Chemical Probes for Receptor Binding Studies (focused on chemical interaction mechanisms, not biological effect)

Chemical probes are essential tools for studying the interactions between small molecules and biological macromolecules like receptors. researchgate.net The design of these probes often involves a pharmacophore responsible for binding, a linker, and a reporter or reactive group. The benzonitrile moiety is found in various biologically active molecules, suggesting it can participate in receptor binding interactions.

The scaffold of this compound could be a starting point for designing chemical probes. The hydroxyl group provides a convenient handle for attaching linkers connected to reporter groups (e.g., fluorophores) or reactive groups (e.g., photoaffinity labels) without significantly altering the core structure's interaction with a binding site. unimi.it Such affinity-based probes can be used to covalently label receptors, allowing for their identification, localization, and quantification. acs.orgnih.gov The chemical mechanism of interaction would involve the non-covalent binding of the benzonitrile and cyclopentyl portions to the receptor, followed by the covalent reaction initiated by the attached functional group. The design would focus on how the probe's structure facilitates these chemical interactions.

| Probe Component | Function | Potential Modification of this compound | Design Principle |

| Recognition Scaffold | Binds to the target receptor | The core benzonitrile and cyclopentyl structure | Structure-based design. researchgate.net |

| Linker | Connects scaffold to reporter/reactive group | Attachment to the hydroxyl group via an ether or ester linkage | Modular probe design. nih.gov |

| Reactive Group ("Warhead") | Forms a covalent bond with the receptor | A fluorosulfonyl or diazirine group attached via the linker | Affinity-based probe design. acs.org |

| Reporter Group | Allows for detection and visualization | A fluorophore (e.g., Cy5) or a clickable handle (e.g., alkyne) | Photoaffinity labeling probes. unimi.it |

Future Directions and Emerging Research Avenues for 3 1 Hydroxycyclopentyl Benzonitrile

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly integral to modern organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.com Future research on the synthesis of 3-(1-Hydroxycyclopentyl)benzonitrile will likely focus on replacing traditional methods with more environmentally benign alternatives. Key areas of development include the use of eco-friendly reagents and the implementation of solvent-free or alternative solvent systems. wjpmr.comrsc.org

Potential green chemistry strategies for the synthesis could involve:

Catalytic Processes: Developing catalytic routes that avoid stoichiometric reagents, thereby reducing waste. This could include tandem reactions where multiple transformations occur in a single pot, enhancing process intensification. unive.it

Alternative Energy Sources: Utilizing microwave or ultrasound irradiation to accelerate reaction times and reduce energy consumption compared to conventional heating methods. rsc.org

Renewable Feedstocks: Investigating pathways that utilize bio-based starting materials for the synthesis of the cyclopentyl or benzonitrile (B105546) moieties. researchgate.net

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefit |

| Waste Prevention | One-pot synthesis protocols, catalytic reactions. | Reduced number of unit operations and waste streams. |

| Atom Economy | Designing syntheses that maximize the incorporation of all materials into the final product. | Higher efficiency and less byproduct formation. |

| Safer Solvents & Auxiliaries | Use of water, supercritical fluids, or solvent-free conditions. | Reduced environmental impact and improved process safety. |

| Energy Efficiency | Microwave-assisted or sonochemical methods. | Faster reaction times and lower energy consumption. |

| Use of Renewable Feedstocks | Deriving starting materials from biomass. | Reduced reliance on petrochemicals. |

Implementation in Flow Chemistry and Continuous Manufacturing

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgnumberanalytics.com The synthesis of this compound, which often involves highly exothermic Grignard reactions, is an ideal candidate for implementation in flow chemistry systems. rsc.orgaiche.org

Moving the synthesis to a continuous flow platform can mitigate the safety concerns associated with large-scale Grignard reagent preparation and use. aiche.org The excellent heat transfer capabilities of microreactors allow for precise temperature control, minimizing the formation of byproducts like Wurtz coupling products. rsc.orgresearchgate.net Furthermore, flow chemistry enables the on-demand generation and immediate use of unstable intermediates, streamlining multi-step synthetic sequences. researchgate.net Researchers are developing modular flow platforms that can be adapted for various reactions, increasing the efficiency and robustness of the manufacturing process for pharmaceutical intermediates. aiche.org The integration of in-line analytical tools, such as IR and NMR, allows for real-time monitoring and control of the reaction process. aiche.org

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The future of chemical research lies in the acceleration of the discovery-and-development cycle. Automated synthesis platforms and high-throughput experimentation (HTE) are pivotal technologies in this regard. nih.govacs.org For this compound, these platforms can be leveraged to rapidly generate libraries of derivatives for screening.

An automated workflow could involve:

Design: In silico design of a virtual library of derivatives with varied substituents on the phenyl ring or cyclopentyl group.

Synthesis: Robotic systems would perform the parallel synthesis of the designed compounds in well-plate formats. nih.govnih.gov

Purification: Automated purification systems, such as mass-directed preparative HPLC, would isolate the target compounds.

Analysis: High-throughput analysis would confirm the identity and purity of the synthesized molecules.

This approach dramatically increases the number of compounds that can be synthesized and tested, accelerating the identification of molecules with desired properties. chemrxiv.orgnih.gov Such platforms are becoming increasingly sophisticated, enabling complex, multi-step syntheses and reaction optimizations to be performed with minimal human intervention. nih.govchemrxiv.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The chemical structure of this compound, featuring both a nitrile and a tertiary alcohol, offers a rich landscape for exploring novel reactivity. While the typical reactions of nitriles—such as hydrolysis, reduction, and addition of organometallic reagents—are well-known, future research can focus on discovering unprecedented transformations. numberanalytics.comchemistrysteps.comlibretexts.org

Key research avenues may include:

Intramolecular Cyclizations: Designing reactions where the hydroxyl and nitrile groups interact to form novel heterocyclic scaffolds.

Directed Reactions: Using the hydroxyl group to direct transformations at specific positions on the aromatic ring.

Nitrile Group Transformations: Beyond simple hydrolysis or reduction, exploring cycloaddition reactions to generate complex heterocyclic systems. numberanalytics.com

C-H Activation: Investigating modern catalytic methods for the direct functionalization of C-H bonds on the cyclopentyl or aromatic rings, offering more efficient routes to derivatives. beilstein-journals.org

These explorations could lead to the discovery of entirely new molecular architectures with unique chemical and biological properties, expanding the utility of this compound as a building block in organic synthesis.

Application of Advanced Spectroscopic and Analytical Techniques

A thorough understanding of the structure and properties of this compound and its derivatives is crucial. Advanced spectroscopic and analytical techniques are indispensable for unambiguous characterization. ijpsjournal.comslideshare.net While standard techniques like 1H and 13C NMR, IR, and mass spectrometry are routine, future research will increasingly rely on more sophisticated methods.

| Technique | Application | Information Gained |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals, especially for complex derivatives. | Detailed structural connectivity and stereochemistry. zenodo.org |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination to confirm elemental composition. | Exact molecular formula, aiding in the identification of unknown products or impurities. zenodo.org |

| X-ray Crystallography | Determination of the three-dimensional solid-state structure. | Absolute confirmation of molecular structure, conformation, and intermolecular interactions. researchgate.net |

| Chiral HPLC | Separation and analysis of enantiomers if chiral derivatives are synthesized. | Enantiomeric purity and configuration. |

These advanced methods provide a depth of structural information that is essential for confirming the outcomes of novel reactions, understanding structure-activity relationships, and ensuring the quality of synthesized compounds. ijpsjournal.comiipseries.org

Computational Design of Derivatives for Enhanced Chemical Functionality

Computational chemistry and molecular modeling are powerful tools for accelerating the design of new molecules with tailored properties. nih.govmdpi.com Instead of relying solely on trial-and-error synthesis, computational methods can predict the properties of virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis.

For this compound, computational approaches can be used to:

Predict Physicochemical Properties: Calculate properties such as solubility, lipophilicity, and electronic characteristics for novel derivatives.

Model Receptor Binding: If the molecule is being developed as a potential therapeutic agent, docking studies can predict how derivatives will bind to a biological target, guiding the design of more potent compounds. nih.govmdpi.com

Explore Reactivity: Density Functional Theory (DFT) calculations can be used to study reaction mechanisms and predict the feasibility of novel transformations, complementing experimental work. mdpi.comresearchgate.net

QSAR Studies: Develop Quantitative Structure-Activity Relationship models to correlate structural features with observed activity, further refining the design of new analogues. nih.gov

By integrating computational design with automated synthesis, researchers can create a closed-loop discovery cycle, rapidly iterating through design, synthesis, and testing to optimize for a desired chemical functionality. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.